Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]-
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Overview
Description
N-Butyl-2-((5-chloroquinolin-8-yl)oxy)acetamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-((5-chloroquinolin-8-yl)oxy)acetamide typically involves the reaction of 5-chloroquinoline with butylamine and acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of N-Butyl-2-((5-chloroquinolin-8-yl)oxy)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-((5-chloroquinolin-8-yl)oxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-Butyl-2-((5-chloroquinolin-8-yl)oxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial activities.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of N-Butyl-2-((5-chloroquinolin-8-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and disrupt cellular processes in microorganisms, leading to their death. In cancer cells, it induces apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups.
Quinoline N-oxide: An oxidized derivative of quinoline with similar biological activities.
Uniqueness
N-Butyl-2-((5-chloroquinolin-8-yl)oxy)acetamide is unique due to its specific substitution pattern and the presence of the butyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
88350-49-6 |
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Molecular Formula |
C15H17ClN2O2 |
Molecular Weight |
292.76 g/mol |
IUPAC Name |
N-butyl-2-(5-chloroquinolin-8-yl)oxyacetamide |
InChI |
InChI=1S/C15H17ClN2O2/c1-2-3-8-17-14(19)10-20-13-7-6-12(16)11-5-4-9-18-15(11)13/h4-7,9H,2-3,8,10H2,1H3,(H,17,19) |
InChI Key |
KMSQREYIAMOKFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Origin of Product |
United States |
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